

Technical Guide: 2-Chloro-6-iodoaniline

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Compound of Interest

Compound Name: **2-Chloro-6-iodoaniline**

Cat. No.: **B1317141**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and characterization of **2-Chloro-6-iodoaniline**, a key intermediate in the pharmaceutical and agrochemical industries.

Core Chemical Data

2-Chloro-6-iodoaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its molecular structure, featuring chlorine, iodine, and an amino group on a benzene ring, offers multiple reaction sites for the construction of more complex molecules.[\[1\]](#)

Property	Value	Reference
Molecular Formula	C ₆ H ₅ ClIN	[1] [2]
Molecular Weight	253.47 g/mol	[1] [2]
CAS Number	84483-28-3	[1] [2]
Appearance	Yellow solid	[3]
Melting Point	66-67 °C	[1]
InChI Key	UTFIHWOTCWJTGT- UHFFFAOYSA-N	
SMILES	NC1=C(I)C=CC=C1Cl	

Synthesis and Purification

A common method for the synthesis of **2-Chloro-6-iodoaniline** is through the decarboxylative iodination of the corresponding anthranilic acid. This approach offers a transition-metal-free and base-free route to the desired product.

Experimental Protocol: Synthesis via Decarboxylative Iodination

This protocol is adapted from a general procedure for the synthesis of 2-iodoanilines.

Materials:

- 2-amino-3-chlorobenzoic acid
- Iodine (I₂)
- Potassium Iodide (KI)
- 1,1-Diphenylethylene
- Acetonitrile (CH₃CN)
- Oxygen (O₂)
- Silica gel
- Ethyl acetate
- Petroleum ether

Procedure:

- To a 50 mL glass liner within an autoclave, add 2-amino-3-chlorobenzoic acid (1.0 mmol), I₂ (0.5 equiv.), KI (0.6 equiv.), and 1,1-Diphenylethylene (2.0 equiv.).
- Add 10 mL of acetonitrile (CH₃CN) to the vessel.

- Purge the autoclave with oxygen (O₂) by three cycles of pressurization and venting.
- Pressurize the autoclave with O₂ to 10 bar.
- Stir the reaction mixture at 160 °C for 2 hours in a heating mantle.
- After the reaction is complete, allow the autoclave to cool to room temperature.
- Transfer the reaction mixture to a round bottom flask and add silica gel.
- Evaporate the volatiles under vacuum.

Experimental Protocol: Purification by Flash Column Chromatography

Procedure:

- The crude product adsorbed on silica gel is loaded onto a flash chromatography column packed with silica gel.
- The product is eluted using a solvent system of ethyl acetate and petroleum ether. A typical solvent ratio for elution is 1:50 (v/v) of ethyl acetate to petroleum ether.[\[3\]](#)
- Collect the fractions containing the purified product.
- Combine the relevant fractions and evaporate the solvent under reduced pressure to yield **2-Chloro-6-iodoaniline** as a yellow solid.[\[3\]](#)

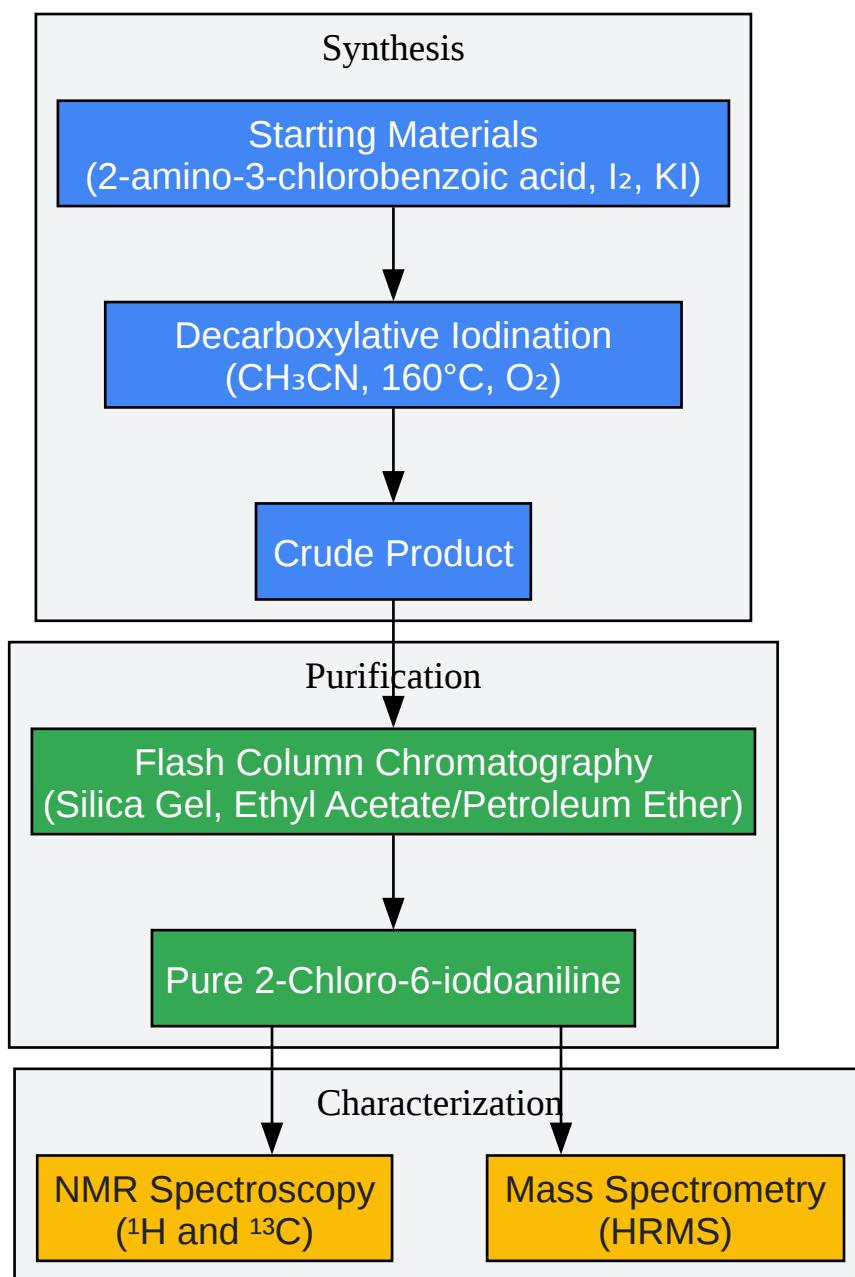
Characterization Data

The structure and purity of the synthesized **2-Chloro-6-iodoaniline** can be confirmed by various analytical techniques.

Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 7.54 (dd, J ₁ = 8.0 Hz, J ₂ = 1.6 Hz, 1H), 7.23 (dd, J ₁ = 8.0 Hz, J ₂ = 1.6 Hz, 1H), 6.41 (t, J = 8.4 Hz, 1H), 4.53 (s, 2H)[3]
¹³ C NMR (100 MHz, CDCl ₃)	δ 143.5, 137.6, 129.7, 120.0, 118.0, 83.6[3]
HRMS (ESI)	Calculated for [C ₆ H ₅ ClIN+H] ⁺ : 253.9233, Found: 253.9220[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **2-Chloro-6-iodoaniline**.



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Synthesis and Characterization Workflow

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